molecular formula C12H18BNO4S B1434289 (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid CAS No. 1704095-47-5

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid

Cat. No.: B1434289
CAS No.: 1704095-47-5
M. Wt: 283.16 g/mol
InChI Key: UHZICVSZSUWKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylsulfamoyl group and a methyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the cyclopentylsulfamoyl and methyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed coupling reaction with a suitable boron reagent, such as bis(pinacolato)diboron, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Major Products Formed

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Reduced Sulfonamides: Resulting from reduction reactions.

    Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is unique due to the combination of its boronic acid and cyclopentylsulfamoyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biomedical research.

Properties

IUPAC Name

[3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZICVSZSUWKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 3
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 5
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.